HC-toxin

Descripción

Propiedades

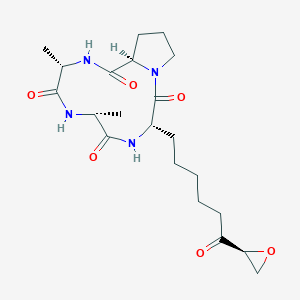

IUPAC Name |

(3S,6R,9S,12R)-6,9-dimethyl-3-[6-[(2S)-oxiran-2-yl]-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N4O6/c1-12-18(27)22-13(2)19(28)24-14(7-4-3-5-9-16(26)17-11-31-17)21(30)25-10-6-8-15(25)20(29)23-12/h12-15,17H,3-11H2,1-2H3,(H,22,27)(H,23,29)(H,24,28)/t12-,13+,14-,15+,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNYCTMYOHGBSBI-SVZOTFJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)C)CCCCCC(=O)C3CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)N[C@H](C(=O)N2CCC[C@@H]2C(=O)N[C@H](C(=O)N1)C)CCCCCC(=O)[C@@H]3CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001003201 | |

| Record name | HC-Toxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001003201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83209-65-8 | |

| Record name | HC Toxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083209658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HC-Toxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001003201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 83209-65-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HELMINTHOSPORIUM CARBONUM TOXIN I | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17NL0QLS6P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Origin of HC-toxin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

HC-toxin, a potent host-selective toxin, is a key determinant of virulence for the filamentous fungus Cochliobolus carbonum in its interaction with susceptible maize cultivars. This cyclic tetrapeptide, with the structure cyclo(D-Pro-L-Ala-D-Ala-L-Aeo), where Aeo stands for 2-amino-9,10-epoxi-8-oxodecanoic acid, exerts its pathogenic effect through the inhibition of histone deacetylases (HDACs) within the host plant.[1][2] This guide provides a comprehensive overview of the origin of this compound, detailing its biosynthesis, the genetic architecture of the biosynthetic pathway, and the experimental methodologies that have been pivotal in its characterization.

The Producing Organism: Cochliobolus carbonum

This compound is produced by race 1 isolates of the ascomycete fungus Cochliobolus carbonum (anamorph: Helminthosporium carbonum). This pathogen is the causal agent of Northern corn leaf spot and ear rot. The ability to produce this compound is the primary factor distinguishing the highly virulent race 1 from other, less pathogenic races of the fungus.

The TOX2 Locus: A Complex Genetic Origin

The biosynthesis of this compound is governed by a complex and unusually organized genetic locus named TOX2.[1] Unlike typical microbial secondary metabolite gene clusters, the genes within the TOX2 locus are loosely clustered over a region spanning more than 500 kilobases and are interspersed with repetitive DNA sequences.[1][2] A remarkable feature of the TOX2 locus is the presence of multiple functional copies of its constituent genes.[1][2] These genes are exclusively found in this compound-producing isolates of C. carbonum.

The core genes identified within the TOX2 locus are summarized in the table below.

| Gene | Encoded Protein/Enzyme | Putative Function in this compound Biosynthesis |

| HTS1 | This compound Synthetase 1 (a non-ribosomal peptide synthetase - NRPS) | A large, multidomain enzyme responsible for the sequential condensation of the four amino acid precursors.[1] |

| TOXA | This compound Efflux Carrier | A member of the major facilitator superfamily of transporters, likely involved in exporting this compound out of the fungal cell. |

| TOXC | Fatty Acid Synthase β-subunit | Presumed to be involved in the biosynthesis of the decanoic acid backbone of the Aeo moiety. |

| TOXD | Dehydrogenase | Putative role in the modification of the Aeo precursor. |

| TOXE | Pathway-specific Transcription Factor | A key regulator that controls the expression of the other TOX2 genes. |

| TOXF | Branched-chain Amino Acid Aminotransferase | Hypothesized to be involved in the amination of an α-keto acid precursor of Aeo.[3] |

| TOXG | Alanine Racemase | Catalyzes the conversion of L-alanine to D-alanine, a necessary component of the this compound cyclic peptide.[3] |

Biosynthesis of this compound: A Non-Ribosomal Pathway

The assembly of this compound is a classic example of non-ribosomal peptide synthesis, a process independent of the ribosomal machinery. The central enzyme, this compound Synthetase 1 (HTS1), is a massive 570-kDa protein that functions as a modular assembly line.[1]

The proposed biosynthetic pathway is as follows:

-

Aeo Synthesis: The unique amino acid, 2-amino-9,10-epoxi-8-oxodecanoic acid (Aeo), is synthesized through a pathway that likely involves the products of TOXC and TOXD. The amination step is thought to be catalyzed by the TOXF-encoded aminotransferase.[3]

-

D-Alanine Formation: The alanine racemase encoded by TOXG provides the D-alanine precursor from the cellular pool of L-alanine.[3]

-

Peptide Assembly: The four precursor molecules (L-proline, L-alanine, D-alanine, and L-Aeo) are sequentially activated and condensed by the multi-modular HTS1 enzyme.

-

Cyclization: The final step involves the cyclization of the linear tetrapeptide to form the mature this compound.

-

Export: The this compound is then likely exported from the fungal cell by the TOXA efflux pump.

// Edges for precursor synthesis L_Ala -> D_Ala [label="TOXG (Alanine Racemase)", fontcolor="#5F6368", fontsize=8]; Fatty_Acid_Precursor -> Aeo [label="TOXC, TOXD, TOXF", fontcolor="#5F6368", fontsize=8];

// Edges for peptide assembly {D_Ala, L_Pro, L_Ala, Aeo} -> HTS1; HTS1 -> Linear_Tetrapeptide; Linear_Tetrapeptide -> HC_Toxin [label="Cyclization", fontcolor="#5F6368", fontsize=8];

// Edge for export HC_Toxin -> TOXA; TOXA -> Extracellular;

// Regulatory Input TOXE [label="TOXE (Transcription Factor)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; TOXE -> {HTS1, TOXA} [style=dashed, arrowhead=open, color="#5F6368"];

} dot Figure 1: Proposed biosynthetic pathway of this compound.

Quantitative Data

Quantitative data on this compound production and the kinetics of its biosynthetic enzymes are not extensively reported in the literature. However, some studies have quantified its biological activity.

| Parameter | Value | Reference Organism/System |

| Histone Deacetylase Inhibition | IC50 ≈ 2 µM | Maize |

| Root Growth Inhibition | 0.5 - 2.0 µg/mL | Maize |

It is important to note that this compound production is tightly regulated and is influenced by various environmental and nutritional factors.

Experimental Protocols

The elucidation of the this compound's origin and biosynthetic pathway has relied on a combination of genetic, biochemical, and molecular biology techniques.

Fungal Culture and this compound Extraction

-

Cochliobolus carbonum Culture: Race 1 isolates are typically grown in still or shake flasks containing a suitable liquid medium, such as Fries' medium or potato dextrose broth, for several days to allow for mycelial growth and toxin production.

-

Toxin Extraction: The culture filtrate is acidified and extracted with an organic solvent like chloroform or ethyl acetate. The organic phase, containing the this compound, is then evaporated to dryness.

-

Purification: The crude extract is further purified using techniques such as silica gel chromatography and reverse-phase high-performance liquid chromatography (HPLC).

Enzyme Assays for Biosynthetic Activity

A key early experiment in characterizing the this compound biosynthetic machinery was the ATP-pyrophosphate (PPi) exchange assay.

-

Principle: This assay measures the amino acid-dependent exchange of 32P-labeled PPi into ATP, which is a hallmark of the first step in amino acid activation by non-ribosomal peptide synthetases.

-

Protocol Outline:

-

Prepare a crude enzyme extract from C. carbonum mycelia.

-

The reaction mixture contains the enzyme extract, ATP, 32PPi, MgCl2, and the specific amino acid to be tested (e.g., L-proline, L-alanine, D-alanine).

-

The reaction is incubated and then stopped by the addition of a solution that precipitates the pyrophosphate.

-

The amount of 32P incorporated into ATP (which remains in the supernatant) is quantified by scintillation counting.

-

This assay was instrumental in demonstrating the presence of enzymatic activities capable of activating the amino acid constituents of this compound in toxin-producing strains.

Genetic Manipulation of C. carbonum

-

Protoplast Formation: Mycelia are treated with a mixture of cell wall-degrading enzymes (e.g., driselase, lyticase) in an osmotic stabilizer (e.g., sorbitol) to remove the fungal cell wall and release protoplasts.

-

Transformation: The transforming DNA (e.g., a gene disruption cassette with a selectable marker) is mixed with the protoplasts in the presence of PEG and CaCl2, which facilitates DNA uptake.

-

Regeneration and Selection: The transformed protoplasts are plated on a selective regeneration medium that allows for cell wall regeneration and the growth of only the transformants containing the selectable marker.

// Workflow Edges Fungal_Culture -> Protoplasting; Protoplasting -> Transformation; Transformation -> Gene_Disruption; Gene_Disruption -> Selection; Selection -> Phenotyping;

Fungal_Culture -> Toxin_Extraction; Fungal_Culture -> Enzyme_Extraction; Enzyme_Extraction -> ATP_PPi_Assay; ATP_PPi_Assay -> Activity_Measurement;

Phenotyping -> Toxin_Extraction [style=dashed, arrowhead=open, color="#5F6368", label="Verify loss of toxin"]; } dot Figure 2: General experimental workflow for studying this compound biosynthesis.

Conclusion

The origin of this compound is a fascinating example of the evolution of a complex secondary metabolic pathway that is directly linked to the pathogenic lifestyle of a fungus. The biosynthesis of this cyclic tetrapeptide is orchestrated by a unique, loosely organized gene cluster, TOX2, which is regulated by a pathway-specific transcription factor. While much is known about the genetics and biochemistry of this compound production, further research is needed to fully elucidate the kinetic parameters of the biosynthetic enzymes and the intricate regulatory networks that govern its expression. The information presented in this guide provides a solid foundation for researchers and drug development professionals interested in this important fungal virulence factor and the potential for targeting its biosynthesis.

References

An In-depth Technical Guide to the HC-toxin Producing Fungus Cochliobolus carbonum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cochliobolus carbonum, a phytopathogenic fungus, is a subject of significant interest in molecular plant pathology and drug discovery due to its production of the host-selective toxin, HC-toxin. This cyclic tetrapeptide is a potent inhibitor of histone deacetylases (HDACs), playing a crucial role in the fungus's virulence and pathogenesis on specific maize genotypes. This technical guide provides a comprehensive overview of C. carbonum and this compound, focusing on its biochemical properties, genetic basis of production, mechanism of action, and the molecular underpinnings of its host selectivity. Detailed experimental protocols and quantitative data are presented to facilitate further research and application in drug development.

Introduction to Cochliobolus carbonum and this compound

Cochliobolus carbonum (anamorph: Bipolaris zeicola, formerly Helminthosporium carbonum) is a filamentous ascomycete known to cause Northern leaf spot and ear rot disease in maize (Zea mays).[1] The pathogenicity of certain strains, designated as race 1, is largely attributed to the production of this compound.[2] This secondary metabolite allows the fungus to overcome host defenses and establish a successful infection in susceptible maize varieties.

This compound is a cyclic tetrapeptide with the structure cyclo(D-Pro-L-Ala-D-Ala-L-Aeo), where Aeo stands for 2-amino-9,10-epoxi-8-oxodecanoic acid.[3][4] Its primary mode of action is the inhibition of histone deacetylase (HDAC) enzymes in a wide range of organisms, including plants, insects, and mammals.[3][5] This activity disrupts the host's cellular machinery, leading to hyperacetylation of histones and altered gene expression, which ultimately facilitates fungal colonization.[5] The host selectivity of this compound is a classic example of a gene-for-gene relationship, where fungal virulence is determined by the host's ability to detoxify the toxin.

Quantitative Data on this compound

A summary of the key quantitative properties of this compound is provided below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₂₁H₃₂N₄O₆ | [6] |

| Molecular Weight | 436.5 g/mol | [6] |

| HDAC Inhibition (IC₅₀) | 30 nM | [7][8] |

| Maize Histone Deacetylase Inhibition | 2 µM | [9] |

| Maize Root Growth Inhibition | 0.5 - 2 µg/mL | [5] |

| Other Plant Species Root Growth Inhibition | 10 - 100 ng/mL | [5] |

Genetics of this compound Biosynthesis: The TOX2 Locus

The production of this compound in C. carbonum race 1 is controlled by a complex genetic locus named TOX2.[10][11] This locus is absent in non-toxin-producing races of the fungus.[3] The TOX2 locus is spread over a large chromosomal region of more than 500 kb and contains multiple, often duplicated, genes essential for toxin biosynthesis.[5][11]

Key genes within the TOX2 locus include:

-

HTS1 : A 15.7-kb open reading frame encoding a 570-kDa non-ribosomal peptide synthetase (NRPS), which is the central enzyme in the assembly of the cyclic peptide backbone of this compound.[5][10]

-

Fatty Acid Synthase Subunits : Genes encoding alpha and beta subunits of fatty acid synthase, which are believed to be involved in the synthesis of the Aeo side chain.[5]

-

TOXA : A gene with a role in this compound biosynthesis, also found in multiple copies.[11]

-

TOXC : Another gene implicated in the biosynthetic pathway.[11]

-

TOXE : Encodes a pathway-specific transcription factor that regulates the expression of other TOX2 genes.[12]

-

TOXF : Encodes a predicted branched-chain amino acid transaminase.[4]

-

Efflux Carrier : A gene responsible for transporting the toxin out of the fungal cell.[5]

-

Alanine Racemase : An enzyme required to produce the D-alanine enantiomer incorporated into the this compound structure.[5]

// Nodes Precursors [label="Amino Acids (Pro, Ala)\nFatty Acid Precursors", fillcolor="#F1F3F4", fontcolor="#202124"]; TOXE [label="TOXE\n(Transcription Factor)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; TOX2_Genes [label="TOX2 Gene Cluster\n(HTS1, TOXA, TOXC, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; Biosynthetic_Enzymes [label="Biosynthetic Enzymes\n(NRPS, FAS, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; HC_Toxin [label="this compound", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Efflux_Pump [label="Efflux Pump", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Extracellular [label="Extracellular Space", shape=plaintext];

// Edges TOXE -> TOX2_Genes [label="Activates Expression"]; Precursors -> Biosynthetic_Enzymes [label="Substrates"]; TOX2_Genes -> Biosynthetic_Enzymes [label="Encodes"]; Biosynthetic_Enzymes -> HC_Toxin [label="Synthesizes"]; HC_Toxin -> Efflux_Pump; Efflux_Pump -> Extracellular [label="Exports"]; }

Caption: Biosynthetic pathway of this compound in Cochliobolus carbonum.Mechanism of Action: Histone Deacetylase Inhibition

The virulence of this compound stems from its ability to inhibit histone deacetylases (HDACs).[13] HDACs are critical enzymes that remove acetyl groups from lysine residues on histone tails, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, this compound causes hyperacetylation of histones, which alters chromatin structure and leads to changes in gene expression within the host plant.[5] This disruption of the host's epigenetic regulation is thought to suppress defense responses and facilitate fungal colonization. The inhibition of HDACs by this compound is reversible and of an uncompetitive type.[9][14]

// Nodes HC_Toxin [label="this compound", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; HDAC [label="Histone Deacetylase (HDAC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Acetylated_Histones [label="Acetylated Histones", fillcolor="#34A853", fontcolor="#FFFFFF"]; Deacetylated_Histones [label="Deacetylated Histones", fillcolor="#F1F3F4", fontcolor="#202124"]; Chromatin_Relaxed [label="Relaxed Chromatin\n(Transcriptionally Active)", fillcolor="#F1F3F4", fontcolor="#202124"]; Chromatin_Condensed [label="Condensed Chromatin\n(Transcriptionally Repressed)", fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Altered Gene Expression\n(Defense Suppression)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges HC_Toxin -> HDAC [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; HDAC -> Acetylated_Histones [label="Deacetylates", dir=back]; Acetylated_Histones -> Deacetylated_Histones [style=invis]; Acetylated_Histones -> Chromatin_Relaxed; Deacetylated_Histones -> Chromatin_Condensed; Chromatin_Relaxed -> Gene_Expression; HDAC -> Deacetylated_Histones [label="Produces"]; }

Caption: Mechanism of this compound as a histone deacetylase inhibitor.Host Selectivity and Resistance

The host selectivity of C. carbonum race 1 is determined by the genetic makeup of the maize host. Susceptibility is controlled by the recessive alleles at the Hm1 and Hm2 loci.[3][5] Maize plants carrying at least one dominant allele of Hm1 or Hm2 are resistant to the fungus. These genes encode an this compound reductase, an enzyme that detoxifies this compound by reducing the 8-carbonyl group of the Aeo side chain.[3][12] In susceptible maize (genotype hm1/hm1 hm2/hm2), the lack of a functional this compound reductase allows the toxin to accumulate, inhibit HDACs, and cause disease.

// Edges HC_Toxin -> HDAC [label="Inhibits"]; HDAC -> Disease [label="Leads to"]; HC_Toxin -> HCTR [label="Targeted by"]; Hm1_Hm2 -> HCTR [label="Encodes"]; HCTR -> Detoxified_Toxin [label="Detoxifies"]; Detoxified_Toxin -> Resistance [label="Results in"]; }

Caption: Host-pathogen interaction between C. carbonum and maize.Experimental Protocols

Fungal Culture and this compound Extraction

-

Culture: Grow C. carbonum race 1 strains on V8 juice agar plates. For liquid culture and toxin production, inoculate mycelia into still cultures of modified Fries' medium.

-

Incubation: Incubate the cultures for 14-21 days at room temperature in the dark.

-

Extraction:

-

Filter the culture broth to remove mycelia.

-

Extract the filtrate with an equal volume of dichloromethane or ethyl acetate.

-

Evaporate the organic solvent to obtain a crude extract containing this compound.

-

-

Purification: Further purify this compound from the crude extract using silica gel chromatography or high-performance liquid chromatography (HPLC).

Maize Leaf Bioassay for this compound Activity

-

Plant Material: Use maize seedlings of both susceptible (hm1/hm1) and resistant (Hm1/Hm1) genotypes at the 3-4 leaf stage.

-

Toxin Application: Apply a small droplet (10-20 µL) of purified this compound solution (in a suitable solvent) or a spore suspension of C. carbonum to the adaxial surface of a leaf.

-

Incubation: Place the treated plants in a humid chamber for 24-48 hours.

-

Observation: Observe the development of necrotic lesions. Susceptible genotypes will show significant lesions, while resistant genotypes will show little to no symptoms.

Targeted Gene Disruption in C. carbonum

-

Vector Construction:

-

Clone a fragment of the target gene (e.g., HTS1) into a vector containing a selectable marker, such as the hygromycin B resistance gene (hygB).

-

Disrupt the cloned gene fragment by inserting the selectable marker.

-

-

Protoplast Formation: Generate protoplasts from young fungal mycelia by enzymatic digestion of the cell walls (e.g., using a mixture of Glucanex and Driselase).

-

Transformation: Introduce the linearized disruption vector into the protoplasts using polyethylene glycol (PEG)-mediated transformation.

-

Selection: Plate the transformed protoplasts on a selective medium containing hygromycin B to select for transformants.

-

Screening and Confirmation:

Implications for Drug Development

The potent and specific HDAC inhibitory activity of this compound and its analogs makes them valuable lead compounds in drug discovery. HDAC inhibitors are a class of drugs being investigated and used for the treatment of various cancers and other diseases. The unique chemical scaffold of this compound provides a starting point for the design and synthesis of novel HDAC inhibitors with potentially improved efficacy and selectivity.[19] Furthermore, understanding the molecular interactions between this compound and HDACs can inform the development of new therapeutic agents targeting epigenetic regulatory pathways.[20]

Conclusion

Cochliobolus carbonum and its secondary metabolite, this compound, represent a well-characterized model system for studying host-pathogen interactions, secondary metabolism, and enzyme inhibition. The wealth of genetic and biochemical information available, coupled with the established experimental protocols, provides a solid foundation for future research. For drug development professionals, the potent biological activity of this compound offers a promising avenue for the discovery of novel therapeutics targeting histone deacetylases. This guide serves as a comprehensive resource to stimulate and support further investigation into this fascinating fungal system.

References

- 1. Cochliobolus carbonum - Wikipedia [en.wikipedia.org]

- 2. Corn Journal - Corn Journal [cornjournal.com]

- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. zenodo.org [zenodo.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C21H32N4O6 | CID 13889849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Inhibition of maize histone deacetylases by HC toxin, the host-selective toxin of Cochliobolus carbonum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Chromosomal organization of TOX2, a complex locus controlling host-selective toxin biosynthesis in Cochliobolus carbonum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation of cyclic peptide biosynthesis in a plant pathogenic fungus by a novel transcription factor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | Prof. Dr. Uli Kazmaier | Universität des Saarlandes [uni-saarland.de]

- 14. Inhibition of maize histone deacetylases by HC toxin, the host-selective toxin of Cochliobolus carbonum - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cloning and targeted gene disruption of EXG1, encoding exo-beta 1, 3-glucanase, in the phytopathogenic fungus Cochliobolus carbonum - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cloning and targeted gene disruption of EXG1, encoding exo-beta 1, 3-glucanase, in the phytopathogenic fungus Cochliobolus carbonum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. The Cochliobolus carbonum SNF1 Gene Is Required for Cell Wall–Degrading Enzyme Expression and Virulence on Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 19. spandidos-publications.com [spandidos-publications.com]

- 20. HC toxin (a HDAC inhibitor) enhances IRS1-Akt signalling and metabolism in mouse myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Biological Activity of HC-toxin

For Researchers, Scientists, and Drug Development Professionals

Abstract

HC-toxin is a potent, naturally occurring cyclic tetrapeptide that has garnered significant interest in the scientific community for its role as a histone deacetylase (HDAC) inhibitor. This technical guide provides a comprehensive overview of the chemical structure of this compound, its biological activity, and the molecular mechanisms through which it exerts its effects. Detailed experimental protocols for key assays and a summary of its quantitative effects on various cancer cell lines are presented to facilitate further research and drug development efforts.

Introduction

This compound is a secondary metabolite produced by the phytopathogenic fungus Cochliobolus carbonum (previously known as Helminthosporium carbonum).[1] Initially identified as a host-selective toxin and a virulence factor in maize, subsequent research has revealed its potent inhibitory activity against histone deacetylases (HDACs) across a wide range of organisms, from plants to mammals.[1][2] This activity has positioned this compound as a valuable tool for studying cellular processes regulated by histone acetylation and as a potential scaffold for the development of novel anticancer therapeutics. This guide will delve into the core aspects of this compound's chemistry and biology, providing researchers with the foundational knowledge required for its study and application.

Chemical Structure

This compound is a cyclic tetrapeptide with the structure cyclo(D-Pro-L-Ala-D-Ala-L-Aeo) .[1][2] The most notable feature of its structure is the presence of the unusual amino acid, L-2-amino-9,10-epoxy-8-oxodecanoic acid (Aeo).[1][2]

The core structure consists of a cyclic peptide backbone formed by D-proline, L-alanine, and D-alanine, linked to the unique Aeo residue. The epoxide and ketone functionalities within the Aeo side chain are crucial for its biological activity as an HDAC inhibitor.[3]

References

- 1. Caspase-independent apoptosis induced in rat liver cells by plancitoxin I, the major lethal factor from the crown-of-thorns starfish Acanthaster planci venom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clonogenic cell survival assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis Pathway of HC-toxin in Fungi

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of HC-toxin, a cyclic tetrapeptide produced by the fungus Cochliobolus carbonum. This compound is a key virulence factor in the fungus's pathogenic interaction with maize and acts as a potent inhibitor of histone deacetylases (HDACs), making its biosynthetic pathway a subject of significant interest for agricultural and pharmaceutical research.

The this compound Molecule

This compound is a cyclic tetrapeptide with the structure cyclo(D-Pro-L-Ala-D-Ala-L-Aeo), where Aeo stands for 2-amino-9,10-epoxy-8-oxodecanoic acid.[1][2] The presence of the unusual amino acid Aeo and the D-isomers of proline and alanine are defining features of this natural product. The biological activity of this compound as a histone deacetylase inhibitor is crucial for its role in pathogenesis, as it is believed to suppress the host plant's defense mechanisms.[3][4]

The TOX2 Gene Cluster: The Genetic Blueprint for this compound Biosynthesis

The production of this compound is orchestrated by a cluster of genes collectively known as the TOX2 locus.[1][2] This locus is unique to toxin-producing strains of C. carbonum and is characterized by the presence of multiple copies of several key genes. The core genes within the TOX2 locus and their encoded enzymes are summarized below.

| Gene | Enzyme/Protein | Proposed Function in this compound Biosynthesis |

| HTS1 | This compound Synthetase 1 | A large (570 kDa) non-ribosomal peptide synthetase (NRPS) that assembles the cyclic tetrapeptide backbone.[1][2] |

| TOXA | This compound Efflux Carrier | A putative transporter responsible for exporting this compound out of the fungal cell. |

| TOXC | Fatty Acid Synthase β-subunit | Involved in the synthesis of the ten-carbon backbone of the Aeo side chain. |

| TOXD | Dehydrogenase | A predicted dehydrogenase, though its precise role in the pathway is not yet fully established. |

| TOXE | Transcription Factor | A pathway-specific transcription factor that regulates the expression of other TOX2 genes.[5][6] |

| TOXF | Branched-chain Amino Acid Transaminase | Believed to be involved in the amination of a precursor to the Aeo side chain. |

| TOXG | Alanine Racemase | Catalyzes the conversion of L-alanine to D-alanine for incorporation into the this compound backbone.[1] |

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process involving the coordinated action of the enzymes encoded by the TOX2 gene cluster. The pathway can be conceptually divided into three main stages: precursor synthesis, peptide assembly, and post-assembly modifications.

Caption: Overview of the this compound biosynthetic pathway.

Synthesis of Precursors

-

D-Alanine Formation: The enzyme alanine racemase, encoded by the TOXG gene, catalyzes the conversion of the proteinogenic amino acid L-alanine into its D-enantiomer.[1] This is a critical step as D-alanine is a key component of the final this compound molecule.

-

L-Aeo Side Chain Synthesis: The biosynthesis of the unique 2-amino-9,10-epoxy-8-oxodecanoic acid (Aeo) side chain is a more complex process. It is initiated by the fatty acid synthase β-subunit, encoded by TOXC, which is responsible for synthesizing the ten-carbon backbone of Aeo. Following this, the branched-chain amino acid transaminase, encoded by TOXF, is thought to catalyze the amination of a keto-acid precursor to form the amino group of Aeo. The precise details of the epoxidation and other modifications to the side chain are still under investigation.

Non-Ribosomal Peptide Synthesis

The core of this compound assembly is carried out by the this compound synthetase (HTS1), a large, multi-domain non-ribosomal peptide synthetase (NRPS).[1][2] NRPSs are modular enzymes that act as an assembly line for the synthesis of peptides without the use of ribosomes. Each module of an NRPS is responsible for the incorporation of a specific amino acid. The HTS1 enzyme is predicted to have four modules, corresponding to the four amino acids in this compound.

The process of peptide assembly on HTS1 involves the following key domains within each module:

-

Adenylation (A) domain: Selects and activates the specific amino acid substrate as an aminoacyl adenylate.

-

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently tethers the activated amino acid via a phosphopantetheinyl arm.

-

Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acids attached to adjacent modules.

Furthermore, the first module of HTS1, responsible for incorporating proline, contains an Epimerization (E) domain that converts L-proline to D-proline after it has been loaded onto the enzyme.

Cyclization and Release

Once the linear tetrapeptide (D-Pro-L-Ala-D-Ala-L-Aeo) is assembled on the final module of HTS1, a Thioesterase (TE) domain at the C-terminus of the enzyme catalyzes the cyclization and release of the mature this compound molecule.

Regulation of this compound Biosynthesis

The expression of the TOX2 gene cluster is tightly regulated, primarily by the pathway-specific transcription factor TOXE.[5][6] TOXE recognizes and binds to a specific DNA sequence motif, termed the "tox-box," which is present in the promoter regions of the other TOX2 genes. This binding event activates the transcription of the biosynthetic genes, leading to the production of this compound.

While TOXE is the direct regulator of the TOX2 genes, the upstream signals that control the expression and activity of TOXE itself are less well understood. It is likely that environmental cues and developmental signals within the fungus play a role in modulating TOXE activity, thereby controlling the production of this compound in response to specific conditions, such as the presence of a host plant.

References

- 1. uniprot.org [uniprot.org]

- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Histone Hyperacetylation in Maize in Response to Treatment with this compound or Infection by the Filamentous Fungus Cochliobolus carbonum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of maize histone deacetylases by HC toxin, the host-selective toxin of Cochliobolus carbonum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TOX2 regulates human natural killer cell development by controlling T-BET expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of cyclic peptide biosynthesis in a plant pathogenic fungus by a novel transcription factor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Targets of HC-toxin in Plant Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

HC-toxin, a cyclic tetrapeptide produced by the fungal pathogen Cochliobolus carbonum, is a potent phytotoxin that plays a critical role in the pathogenesis of Northern Leaf Spot and Ear Rot in susceptible maize varieties. This technical guide provides a comprehensive overview of the molecular interactions of this compound within plant cells, with a primary focus on its well-established molecular target: histone deacetylases (HDACs). By inhibiting these crucial enzymes, this compound induces a state of histone hyperacetylation, leading to significant alterations in gene expression and ultimately compromising the plant's defense mechanisms. This document details the quantitative aspects of this interaction, outlines the experimental protocols used to elucidate these mechanisms, and provides visual representations of the key pathways and workflows.

The Primary Molecular Target: Histone Deacetylases (HDACs)

The primary and most well-characterized molecular target of this compound in plant cells is a class of enzymes known as histone deacetylases (HDACs).[1][2][3][4][5][6] HDACs are responsible for removing acetyl groups from the lysine residues of histone proteins, leading to a more condensed chromatin structure and generally repressing gene transcription. This compound acts as a potent, reversible, and uncompetitive inhibitor of maize HDACs.[6][7] This inhibition is not exclusive to plants, as this compound has been shown to inhibit HDACs from various organisms, including mammals and insects.[2]

The inhibitory activity of this compound is crucial for the virulence of C. carbonum. By inhibiting HDACs, the toxin causes an accumulation of acetylated histones (hyperacetylation), particularly on histones H3 and H4.[1][8] This altered epigenetic state is thought to disrupt the normal regulation of gene expression, including the suppression of plant defense genes, thereby facilitating fungal colonization.[9]

Quantitative Analysis of this compound Inhibition

The interaction between this compound and plant HDACs has been quantified in several studies. The following table summarizes the key quantitative data regarding the inhibition of maize histone deacetylases by this compound.

| Parameter | Value | Plant System | Reference |

| Inhibition of Total Maize HDAC Activity | 2 µM | Maize Embryos | [6] |

| Induction of Histone H3 & H4 Hyperacetylation | 10 ng/mL (23 nM) | Maize Tissue Culture (genotype hm/hm) | [1][8] |

| Host-Selective Hyperacetylation Threshold (Resistant vs. Susceptible) | Resistant (Hm/Hm) genotype shows H4 hyperacetylation starting at 50 µg/mL, while susceptible (hm/hm) shows effects at much lower concentrations. | Maize Embryos | [1] |

| Root Growth Inhibition (Susceptible Maize) | 0.5–2 µg/mL | Maize (genotype hm1/hm1) | [3] |

| Root Growth Inhibition (Resistant Maize) | 100 µg/mL | Maize (Hm1/-) | [3] |

Plant Defense Mechanism: this compound Reductase

Susceptibility or resistance of maize to C. carbonum is determined by the host's ability to detoxify this compound. Resistant maize genotypes possess one or both dominant genes, Hm1 and Hm2, which encode an enzyme called this compound reductase.[2][10] This NADPH-dependent reductase detoxifies this compound by reducing the 8-carbonyl group of the 2-amino-9,10-epoxy-8-oxodecanoic acid (Aeo) residue, a critical component for the toxin's inhibitory activity.[2][10]

Signaling Pathway of this compound Action

The molecular mechanism of this compound action involves a cascade of events initiated by the inhibition of HDACs, leading to downstream changes in gene expression that favor fungal pathogenesis.

Caption: Signaling pathway of this compound in susceptible and resistant plant cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound's molecular targets.

Extraction of Nuclear Proteins from Maize Embryos

This protocol is adapted from methodologies used for isolating HDACs from maize.

Materials:

-

Maize embryos

-

Extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10% glycerol, 10 mM 2-mercaptoethanol, 1 mM PMSF)

-

Liquid nitrogen

-

Mortar and pestle

-

Cheesecloth

-

Centrifuge and rotor

Procedure:

-

Freeze maize embryos in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Resuspend the powder in ice-cold extraction buffer.

-

Filter the homogenate through several layers of cheesecloth to remove large debris.

-

Centrifuge the filtrate at a low speed (e.g., 1,000 x g) for 10 minutes to pellet the nuclei.

-

Carefully remove the supernatant. The resulting pellet contains the enriched nuclear fraction.

-

The nuclear proteins can be further extracted from this pellet using a high-salt buffer or sonication.

In Vitro Histone Deacetylase (HDAC) Activity Assay

This is a representative protocol for measuring HDAC activity in the presence and absence of this compound.

Materials:

-

Nuclear protein extract (source of HDACs)

-

[³H]acetyl-labeled histones (substrate)

-

HDAC assay buffer (e.g., 10 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10% glycerol)

-

This compound solution of known concentration

-

Stop solution (e.g., 1 M HCl, 0.4 M acetic acid)

-

Ethyl acetate

-

Scintillation counter and vials

Procedure:

-

In a microcentrifuge tube, combine the nuclear protein extract with the HDAC assay buffer.

-

Add either this compound solution (for the inhibition assay) or a solvent control.

-

Pre-incubate the mixture for a short period (e.g., 10 minutes) at 30°C.

-

Initiate the reaction by adding the [³H]acetyl-labeled histone substrate.

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the stop solution.

-

Extract the released [³H]acetate by adding ethyl acetate and vortexing.

-

Centrifuge to separate the phases and transfer a portion of the upper organic phase to a scintillation vial.

-

Measure the radioactivity using a scintillation counter. The amount of released [³H]acetate is proportional to the HDAC activity.

Analysis of In Vivo Histone Acetylation

This protocol outlines the steps to assess the level of histone acetylation in plant tissues treated with this compound.

Materials:

-

Plant tissue (e.g., maize leaves or embryos)

-

Histone extraction buffer

-

SDS-PAGE apparatus and reagents

-

Western blotting apparatus and reagents

-

Primary antibody specific for acetylated histones (e.g., anti-acetyl-H3 or anti-acetyl-H4)

-

Secondary antibody conjugated to a detectable enzyme (e.g., HRP)

-

Chemiluminescent substrate

Procedure:

-

Treat plant tissues with this compound or a control solution for a specified time.

-

Isolate nuclei and extract histones using an appropriate buffer.

-

Separate the extracted histones by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane (Western blotting).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the specific acetylated histone.

-

Wash the membrane and then incubate with the secondary antibody.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system. The intensity of the signal corresponds to the level of histone acetylation.

Experimental Workflows

The following diagrams illustrate the workflows for key experimental procedures.

References

- 1. Histone Hyperacetylation in Maize in Response to Treatment with this compound or Infection by the Filamentous Fungus Cochliobolus carbonum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. zenodo.org [zenodo.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | Prof. Dr. Uli Kazmaier | Universität des Saarlandes [uni-saarland.de]

- 6. Inhibition of maize histone deacetylases by HC toxin, the host-selective toxin of Cochliobolus carbonum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of maize histone deacetylases by HC toxin, the host-selective toxin of Cochliobolus carbonum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Histone Hyperacetylation in Maize in Response to Treatment with this compound or Infection by the Filamentous Fungus Cochliobolus carbonum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In maize (Zea mays) leaves, the HC toxin inhibits histone deacetylases to effect changes in host gene expression, presumably those genes involved in defense against C. carbonum. -triyambak.org - Triyambak Life Sciences [triyambak.org]

- 10. Regulation of cyclic peptide biosynthesis in a plant pathogenic fungus by a novel transcription factor - PMC [pmc.ncbi.nlm.nih.gov]

HC-Toxin: A Technical Guide to its Role as a Virulence Factor in Cochliobolus carbonum

For Researchers, Scientists, and Drug Development Professionals

Abstract

HC-toxin, a cyclic tetrapeptide produced by the fungus Cochliobolus carbonum, is a critical determinant of virulence in its pathogenic interaction with susceptible maize varieties. This host-selective toxin acts as a potent inhibitor of histone deacetylases (HDACs), leading to hyperacetylation of histones and subsequent alterations in gene expression within the host plant. This disruption of the host's cellular machinery ultimately facilitates fungal colonization and disease development. This technical guide provides an in-depth overview of this compound, encompassing its biochemical properties, genetic basis of production, mechanism of action, and the corresponding resistance mechanisms in maize. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers in mycology, plant pathology, and drug discovery.

Introduction

Cochliobolus carbonum (anamorph: Bipolaris zeicola) is a fungal pathogen that causes Northern corn leaf spot and ear rot. Race 1 of this fungus is particularly virulent on maize genotypes that are homozygous recessive at the Hm1 and Hm2 loci. This high level of virulence is directly attributed to the production of this compound.[1][2][3] The specificity of the host-pathogen interaction mediated by this compound makes it a valuable model system for studying plant disease and the molecular basis of virulence. Understanding the intricacies of this compound's function can provide insights into novel antifungal targets and strategies for developing disease-resistant crops.

Biochemical Profile of this compound

This compound is a cyclic tetrapeptide with the structure cyclo(D-Pro-L-Ala-D-Ala-L-Aeo), where Aeo stands for 2-amino-9,10-epoxi-8-oxodecanoic acid.[1][2] The epoxide and ketone functionalities within the Aeo residue are crucial for its biological activity.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₃₂N₄O₆ | [4] |

| Molecular Weight | 436.5 g/mol | [4] |

| CAS Number | 83209-65-8 | [4] |

| Structure | Cyclic tetrapeptide | [1][2] |

| Key Functional Group | 2-amino-9,10-epoxi-8-oxodecanoic acid (Aeo) | [1][2] |

Genetic Basis of this compound Production in Cochliobolus carbonum

The biosynthesis of this compound is governed by a complex genetic locus designated TOX2.[2] This locus is present only in toxin-producing (Tox2+) strains of C. carbonum and is characterized by the presence of multiple, linked, and often duplicated genes. The core of this locus is the HTS1 gene, which encodes a massive 570-kDa non-ribosomal peptide synthetase (NRPS) responsible for the assembly of the cyclic peptide backbone of this compound.[2]

Other key genes within the TOX2 locus include:

-

TOXA : Encodes a putative efflux pump for this compound.

-

TOXC : Encodes a fatty acid synthase β-subunit likely involved in the synthesis of the Aeo side chain.

-

TOXD : Putatively encodes a dehydrogenase.

-

TOXE : A pathway-specific transcription factor that regulates the expression of other TOX2 genes.

-

TOXF : Encodes a branched-chain amino acid aminotransferase.

-

TOXG : Encodes an alanine racemase.

The coordinated expression of these genes is essential for the production and secretion of this compound, and thus for the virulence of the fungus.

Mechanism of Action: Histone Deacetylase Inhibition

The primary molecular target of this compound in the host plant is histone deacetylase (HDAC).[1][2] HDACs are enzymes that remove acetyl groups from lysine residues on histone proteins, leading to a more condensed chromatin structure and generally transcriptional repression. By inhibiting HDACs, this compound causes an accumulation of acetylated histones (hyperacetylation), which leads to a more open chromatin state and altered gene expression.[5][6] This interference with the host's epigenetic regulation is believed to suppress defense responses and create a more favorable environment for fungal growth and proliferation.[7]

Quantitative Data on HDAC Inhibition and Physiological Effects

| Parameter | Value | Host/System | Reference |

| IC₅₀ for HDACs | 30 nM | General | [4] |

| Concentration for Maize Root Growth Inhibition | 0.5 - 2.0 µg/mL | Maize | [1] |

| Concentration for Histone H4 Hyperacetylation (susceptible maize) | 10 ng/mL | Maize (inbred Pr, hm/hm) | [5] |

| Concentration for Histone H4 Hyperacetylation (resistant maize) | 50 µg/mL | Maize (inbred Pr1, Hm/Hm) | [5] |

Maize Resistance to this compound

Resistant maize genotypes carry dominant alleles at the Hm1 and Hm2 loci. These genes encode an NADPH-dependent carbonyl reductase, known as this compound reductase.[1][2] This enzyme detoxifies this compound by reducing the 8-carbonyl group on the Aeo side chain.[1][2] This modification renders the toxin inactive, thus preventing the inhibition of HDACs and allowing the plant to mount a successful defense response against the pathogen.

Quantitative Data for this compound Reductase

| Parameter | Value | Host | Reference |

| Cofactor | NADPH (NADH is ~30% as effective) | Maize | [8] |

| Molecular Weight | 42 kDa | Maize | [8] |

| Inhibitors | p-hydroxymercuribenzoate, disulfiram | Maize | [8] |

Signaling Pathways and Experimental Workflows

This compound Biosynthesis and Export Workflow

Caption: Biosynthesis and export pathway of this compound in Cochliobolus carbonum.

Mechanism of this compound Action and Maize Resistance

Caption: Molecular interaction of this compound with maize host and the mechanism of resistance.

Experimental Protocols

Purification of this compound from Cochliobolus carbonum Culture

This protocol is adapted from methodologies described in the literature.

1. Fungal Culture:

- Inoculate a suitable liquid medium (e.g., potato dextrose broth) with a high-HC-toxin-producing strain of Cochliobolus carbonum race 1.

- Incubate the culture for 2-3 weeks at room temperature with gentle agitation to promote fungal growth and toxin production.

2. Extraction:

- Separate the fungal mycelium from the culture filtrate by filtration through cheesecloth or a similar material.

- Extract the culture filtrate three times with an equal volume of a nonpolar organic solvent such as chloroform or ethyl acetate in a separatory funnel.

- Pool the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Purification:

- Dissolve the crude extract in a minimal volume of a suitable solvent (e.g., methanol).

- Subject the dissolved extract to column chromatography using a silica gel stationary phase. Elute with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient, to separate the this compound from other metabolites.

- Monitor the fractions using thin-layer chromatography (TLC) and a suitable visualization agent (e.g., p-anisaldehyde stain followed by heating).

- Pool the fractions containing this compound and evaporate the solvent.

- For final purification, employ high-performance liquid chromatography (HPLC) with a reverse-phase C18 column and an appropriate mobile phase, such as a water-acetonitrile gradient.[9]

- Collect the peak corresponding to this compound and verify its purity by analytical HPLC and mass spectrometry.

Histone Deacetylase (HDAC) Inhibition Assay

This is a representative protocol for measuring HDAC activity and its inhibition by this compound.

1. Preparation of Nuclear Extract:

- Homogenize maize tissue (e.g., embryos or young leaves) in a suitable extraction buffer (e.g., Tris-HCl buffer containing sucrose, MgCl₂, KCl, and protease inhibitors).

- Filter the homogenate and centrifuge at a low speed to pellet the nuclei.

- Wash the nuclear pellet with the extraction buffer.

- Extract histones from the nuclei using a high-salt buffer or a mild acid extraction.

2. HDAC Activity Assay:

- Use a commercial HDAC activity assay kit (fluorometric or colorimetric) or a radiolabel-based assay.

- In a microplate, combine the nuclear extract (as the source of HDACs), a suitable acetylated substrate (e.g., a commercially available acetylated peptide or [³H]-acetylated histones), and varying concentrations of this compound.

- Include appropriate controls: a no-enzyme control, a no-inhibitor control, and a known HDAC inhibitor control (e.g., Trichostatin A).

- Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

- Stop the reaction and measure the product formation according to the assay kit's instructions (e.g., fluorescence, absorbance, or scintillation counting).

3. Data Analysis:

- Calculate the percentage of HDAC inhibition for each this compound concentration.

- Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value.

Pathogenicity Assay of Cochliobolus carbonum on Maize

This protocol outlines a method to assess the virulence of different fungal strains.

1. Inoculum Preparation:

- Grow the desired C. carbonum strains (e.g., wild-type Tox2+ and a tox2- mutant) on a suitable solid medium (e.g., potato dextrose agar) to induce sporulation.

- Harvest conidia by flooding the plates with sterile water containing a surfactant (e.g., Tween 20) and gently scraping the surface.

- Filter the spore suspension through cheesecloth to remove mycelial fragments.

- Adjust the spore concentration to a standard level (e.g., 1 x 10⁵ spores/mL) using a hemocytometer.

2. Plant Inoculation:

- Grow susceptible maize seedlings to the two- to three-leaf stage.

- Spray the seedlings with the spore suspension until runoff.

- Place the inoculated plants in a high-humidity chamber (e.g., a plastic bag or a dew chamber) for 24-48 hours to facilitate infection.

- Transfer the plants to a greenhouse or growth chamber with appropriate light and temperature conditions.

3. Disease Assessment:

- Observe the plants daily for the development of disease symptoms (e.g., lesions).

- After a set period (e.g., 7-10 days), score the disease severity using a rating scale based on the size and number of lesions.

- Compare the disease severity caused by the different fungal strains to assess the role of this compound in virulence.

Conclusion

This compound is a potent virulence factor that exemplifies the sophisticated molecular strategies employed by fungal pathogens to overcome host defenses. Its mode of action as an HDAC inhibitor highlights the critical role of epigenetic regulation in plant-pathogen interactions. The detailed understanding of the this compound system, from the genetics of its biosynthesis to the mechanism of host resistance, provides a robust framework for the development of novel disease control strategies. This technical guide serves as a foundational resource for researchers aiming to further unravel the complexities of this fascinating host-pathogen system and for those in the pharmaceutical and agricultural sectors seeking to leverage this knowledge for the development of new inhibitors and resistant plant varieties.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cochliobolus carbonum - Wikipedia [en.wikipedia.org]

- 4. caymanchem.com [caymanchem.com]

- 5. Histone Hyperacetylation in Maize in Response to Treatment with this compound or Infection by the Filamentous Fungus Cochliobolus carbonum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Histone Hyperacetylation in Maize in Response to Treatment with this compound or Infection by the Filamentous Fungus Cochliobolus carbonum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. "The mode of action of this compound, a disease determinant of the maize pat" by Hugh A Young [docs.lib.purdue.edu]

- 8. Enzymatic Detoxification of this compound, the Host-Selective Cyclic Peptide from Cochliobolus carbonum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. funite.science [funite.science]

The Genetic Architecture of HC-Toxin Biosynthesis in Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

HC-toxin, a cyclic tetrapeptide produced by certain filamentous fungi, notably Cochliobolus carbonum, is a potent inhibitor of histone deacetylases (HDACs) and a key virulence factor in plant pathogenesis. Its unique structure and biological activity have also made it a subject of interest in drug development. Understanding the intricate genetic machinery governing its production is paramount for both agricultural and pharmaceutical applications. This technical guide provides an in-depth exploration of the genetic basis of this compound biosynthesis, focusing on the core genetic components, regulatory networks, and the experimental methodologies used to elucidate these mechanisms. Quantitative data from key studies are summarized, and detailed protocols for relevant experimental techniques are provided. Visualizations of the genetic organization and regulatory pathways are presented to facilitate a comprehensive understanding of this complex secondary metabolic pathway.

The TOX2 Locus: A Complex Genetic Locus for this compound Production

The production of this compound is governed by a complex and often duplicated genetic locus named TOX2.[1][2][3] This locus is exclusively present in this compound-producing (Tox2+) isolates of Cochliobolus carbonum and is absent in non-producing (Tox2-) strains.[4][5] The TOX2 locus is remarkably large and complex, spanning over 500 kb in some strains and is located on a dispensable chromosome, which can exhibit meiotic instability.[6][7] The genes within this locus are often found in multiple copies.[4][5]

Core Biosynthetic Genes within the TOX2 Locus

Several key genes within the TOX2 locus have been identified and characterized as essential for this compound biosynthesis. These genes and their functions are summarized in the table below.

| Gene Name | Encoded Protein | Function in this compound Biosynthesis |

| HTS1 | This compound Synthetase 1 | A large (approximately 570 kDa) non-ribosomal peptide synthetase (NRPS) that assembles the cyclic tetrapeptide backbone of this compound.[4] |

| TOXA | This compound Efflux Pump | A putative membrane transporter belonging to the major facilitator superfamily (MFS) believed to export this compound out of the fungal cell, conferring self-protection.[4] |

| TOXC | Fatty Acid Synthase β-subunit | Involved in the biosynthesis of the 2-amino-9,10-epoxy-8-oxodecanoic acid (Aeo) side chain of this compound.[4] |

| TOXD | Dehydrogenase | A putative dehydrogenase whose precise role in the Aeo side chain biosynthesis is still under investigation.[4] |

| TOXF | Branched-chain Amino Acid Aminotransferase | Believed to be involved in the amination step during the biosynthesis of the Aeo side chain.[3] |

| TOXG | Alanine Racemase | Catalyzes the conversion of L-alanine to D-alanine, a key component of the this compound cyclic backbone.[3] |

| TOXE | Pathway-specific Transcription Factor | A key regulator that controls the expression of the other TOX2 genes.[4] |

Regulation of this compound Production: The Central Role of TOXE

The expression of the biosynthetic genes within the TOX2 locus is tightly controlled by the pathway-specific transcription factor, TOXE.[4] TOXE is a DNA-binding protein that recognizes a specific 10-base pair motif, known as the "tox-box," present in the promoter regions of the other TOX2 genes.[4] The binding of TOXE to these tox-box sequences is essential for the transcriptional activation of the this compound biosynthetic pathway.

Mutational analysis has demonstrated the critical role of TOXE. Disruption of the TOXE gene results in the complete abolishment of this compound production, as the other TOX2 genes are not expressed.[4] This indicates that TOXE acts as a master switch for the entire metabolic pathway.

TOXE-Mediated Transcriptional Activation Pathway

The following diagram illustrates the regulatory cascade initiated by TOXE.

Quantitative Insights into this compound Genetics

While much of the research has focused on the qualitative aspects of gene function, some studies provide insights into the quantitative effects of genetic modifications on this compound production and gene expression.

Impact of Gene Disruption on this compound Production

| Genotype | This compound Production Level | Phenotype | Reference |

| Wild-Type (Tox2+) | High | Pathogenic on susceptible maize | [4] |

| toxe mutant | Undetectable | Non-pathogenic | [4] |

| hts1 mutant | Undetectable | Non-pathogenic | [4] |

| toxf mutant | Undetectable | Non-pathogenic | [3] |

| toxg mutant | Altered this compound profile (lacks D-alanine containing forms) | Reduced virulence | [3] |

Relative Expression of TOX2 Genes

Quantitative data on the precise fold-change in gene expression in wild-type versus mutant strains is not consistently reported across the literature. However, Northern blot and other expression analyses consistently show that in a toxe mutant background, the transcripts for HTS1, TOXA, TOXC, TOXD, TOXF, and TOXG are undetectable, indicating a near-complete shutdown of their expression.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the genetic basis of this compound production.

Fungal Transformation and Gene Knockout via Homologous Recombination

This protocol describes a general method for creating targeted gene knockouts in filamentous fungi, which is essential for functional analysis of the TOX2 genes.

Experimental Workflow:

References

- 1. Expression of the DNA-Binding Factor TOX Promotes the Encephalitogenic Potential of Microbe-Induced Autoreactive CD8+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative Genome Structure, Secondary Metabolite, and Effector Coding Capacity across Cochliobolus Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Chromosomal organization of TOX2, a complex locus controlling host-selective toxin biosynthesis in Cochliobolus carbonum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An extended physical map of the TOX2 locus of Cochliobolus carbonum required for biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reduced virulence caused by meiotic instability of the TOX2 chromosome of the maize pathogen Cochliobolus carbonum - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Characterization of HC-Toxin's Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

HC-toxin, a cyclic tetrapeptide produced by the fungus Cochliobolus carbonum (formerly Helminthosporium carbonum), is a host-selective toxin that plays a critical role in the pathogenesis of northern corn leaf spot and ear rot in maize.[1][2] Its discovery and subsequent characterization have not only elucidated a key mechanism of fungal virulence but have also unveiled a potent inhibitor of histone deacetylases (HDACs), making it a valuable tool in molecular biology and a lead compound in drug development.[3][4][5] This technical guide provides an in-depth overview of the initial biological characterization of this compound, focusing on its mode of action, quantitative activity, and the seminal experimental protocols used to define its function.

Core Biological Activity: Histone Deacetylase Inhibition

The primary molecular target of this compound is histone deacetylase (HDAC), a class of enzymes crucial for regulating gene expression through the modification of chromatin structure.[5][6] By inhibiting HDACs, this compound leads to the hyperacetylation of histones, which alters chromatin organization and subsequently affects gene transcription.[1][5][7] This mode of action is not exclusive to plants, as this compound has been shown to inhibit HDACs in a wide range of organisms, including mammals and yeast.[1][2][8]

The key structural feature of this compound responsible for its HDAC inhibitory activity is the 2-amino-9,10-epoxy-8-oxodecanoic acid (Aeo) residue.[1][2][6] Specifically, the epoxide and carbonyl groups within the Aeo moiety are critical for its biological function.[6][9]

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound's inhibitory action on histone deacetylase.

Quantitative Biological Activity

The initial characterization of this compound involved quantifying its potent biological effects. These studies established its efficacy as both a phytotoxin and a general HDAC inhibitor.

Table 1: Phytotoxicity of this compound on Maize

| Plant Genotype | Assay | Concentration | Observed Effect |

| Susceptible (hm1/hm1) | Root Growth Inhibition | 0.5 - 2.0 µg/mL | Significant restriction of root growth.[1][8] |

| Resistant (Hm1/-) | Root Growth Inhibition | >100 µg/mL | Minimal to no inhibition of root growth.[8] |

| Susceptible (hm1/hm1) | Histone Hyperacetylation (in vivo) | 10 ng/mL (23 nM) | Accumulation of hyperacetylated histones H3 and H4.[7] |

| Resistant (Hm1/-) | Histone Hyperacetylation (in vivo) | >50 µg/mL | Onset of histone H4 hyperacetylation.[7] |

Table 2: In Vitro Inhibitory Activity of this compound

| Target | Organism | IC50 Value | Notes |

| Histone Deacetylase (HDAC) | General | ~30 nM | Potent, reversible inhibitor.[10] |

| Histone Deacetylase (HDAC) | Maize | Inhibition at 2 µM | Uncompetitive and reversible inhibition.[6] |

| Intrahepatic Cholangiocarcinoma (ICC) Cell Lines | Human | 297.6 - 854.6 nM | Cell growth suppression.[3] |

| Neuroblastoma (NB) Cell Lines | Human | < 20 nM | Induces apoptosis and cell cycle arrest.[1] |

Key Experimental Protocols

The following sections detail the methodologies for key experiments that were fundamental in the initial characterization of this compound.

Maize Root Growth Inhibition Assay

This bioassay is a classic method to determine the host-selective phytotoxicity of this compound.

Objective: To assess the dose-dependent inhibitory effect of this compound on the root growth of susceptible and resistant maize seedlings.

Materials:

-

Maize seeds of susceptible (hm1/hm1) and resistant (Hm1/-) genotypes

-

This compound stock solution (e.g., in ethanol or DMSO)

-

Sterile water

-

Petri dishes

-

Filter paper

-

Growth chamber or incubator

Protocol:

-

Surface sterilize maize seeds (e.g., with a 10% bleach solution for 10 minutes followed by thorough rinsing with sterile water).

-

Germinate seeds on moist filter paper in Petri dishes in the dark at 25-28°C for 48-72 hours, or until radicles are approximately 1-2 cm long.

-

Prepare a dilution series of this compound in sterile water or a suitable buffer. A solvent control (containing the same concentration of ethanol or DMSO as the highest toxin concentration) should be included.

-

Place a sterile filter paper in each Petri dish and moisten with a specific volume of the corresponding this compound dilution or control solution.

-

Transfer a set number of germinated seedlings (e.g., 5-10) to each Petri dish, ensuring the roots are in contact with the treated filter paper.

-

Incubate the Petri dishes in the dark at 25-28°C for a defined period (e.g., 48-72 hours).

-

After incubation, measure the length of the primary root of each seedling.

-

Calculate the average root length for each treatment and express it as a percentage of the control.

Experimental Workflow: Maize Root Growth Inhibition Assay

Caption: Workflow for the maize root growth inhibition bioassay.

In Vitro Histone Deacetylase (HDAC) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of this compound on HDAC enzyme activity.

Objective: To quantify the inhibition of HDAC activity by this compound in vitro.

Materials:

-

Partially purified or recombinant HDAC enzyme

-

Fluorogenic or colorimetric HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC assay buffer

-

Developer solution (to stop the reaction and generate a signal)

-

This compound stock solution

-

Microplate reader (fluorometer or spectrophotometer)

-

96-well microplates

Protocol:

-

Prepare a dilution series of this compound in the HDAC assay buffer.

-

In a 96-well plate, add the HDAC enzyme to each well.

-

Add the this compound dilutions to the respective wells. Include a no-inhibitor control and a no-enzyme control.

-

Pre-incubate the enzyme and inhibitor for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the HDAC substrate to all wells.

-

Incubate the reaction for a specific time (e.g., 30-60 minutes) at the same temperature.

-

Stop the reaction and generate the signal by adding the developer solution according to the manufacturer's instructions.

-

Read the fluorescence or absorbance using a microplate reader.

-

Calculate the percentage of HDAC inhibition for each this compound concentration relative to the no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Logical Relationship: Structure and Activity of this compound

Caption: Relationship between this compound's structure and its biological activity.

Conclusion

The initial characterization of this compound laid the groundwork for understanding its dual role as a virulence factor and a potent enzyme inhibitor. The methodologies developed during these early studies remain relevant for screening new phytotoxins and HDAC inhibitors. For researchers and drug development professionals, the story of this compound serves as a compelling example of how the study of plant-pathogen interactions can lead to the discovery of molecules with significant therapeutic potential. The detailed data and protocols presented in this guide offer a solid foundation for further research and application of this remarkable natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. This compound | Prof. Dr. Uli Kazmaier | Universität des Saarlandes [uni-saarland.de]

- 5. mdpi.com [mdpi.com]

- 6. Inhibition of maize histone deacetylases by HC toxin, the host-selective toxin of Cochliobolus carbonum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Histone Hyperacetylation in Maize in Response to Treatment with this compound or Infection by the Filamentous Fungus Cochliobolus carbonum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. zenodo.org [zenodo.org]

- 9. "CHEMISTRY AND BIOLOGICAL ACTIVITIES OF this compound AND RELATED CYCLIC TET" by SHIN DUK KIM [digitalcommons.unl.edu]

- 10. caymanchem.com [caymanchem.com]

Methodological & Application

Protocol for HC-toxin Extraction from Fungal Cultures

Application Note: This document provides a comprehensive protocol for the extraction and purification of HC-toxin, a cyclic tetrapeptide produced by the fungus Cochliobolus carbonum. The methodology is based on established solvent extraction and chromatographic techniques, designed for researchers in natural product chemistry, drug development, and plant pathology.

Introduction

This compound is a host-selective toxin that acts as a virulence factor for Cochliobolus carbonum race 1 in its infection of certain maize genotypes.[1][2] Structurally, it is a cyclic tetrapeptide with the sequence cyclo(D-Pro-L-Ala-D-Ala-L-Aeo), where Aeo stands for 2-amino-9,10-epoxy-8-oxodecanoic acid.[1][2] Its mode of action involves the inhibition of histone deacetylases (HDACs), making it a valuable tool for studying gene regulation and a potential lead compound in drug discovery.[3] The following protocol details a procedure for obtaining high-purity this compound from fungal liquid cultures.

Experimental Protocols

Part 1: Fungal Culture and Toxin Production

-

Inoculum Preparation: Prepare a seed culture of Cochliobolus carbonum race 1 by inoculating it into a suitable liquid medium (e.g., Potato Dextrose Broth or a modified Fries' medium). Incubate for 3-5 days at 25-28°C with shaking (150 rpm) to generate sufficient mycelial biomass.

-

Production Culture: Inoculate a larger volume of production medium with the seed culture. A common production medium is still-culture Fries' medium.

-

Incubation: Incubate the production culture under stationary conditions at room temperature (22-25°C) for 21-28 days. Toxin yields can reach up to 10 mg/L under these conditions.[1]

Part 2: Extraction of Crude this compound

-

Filtration: After the incubation period, separate the fungal mycelium from the culture broth by filtration through several layers of cheesecloth or a coarse filter paper. The filtrate contains the secreted this compound.

-

Solvent Extraction:

-

Transfer the culture filtrate into a large separatory funnel.

-

Perform a liquid-liquid extraction by adding an equal volume of chloroform.

-

Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

-

Allow the layers to separate. This compound, being soluble in both water and chloroform, will partition between the two phases.[1]

-

Collect the lower chloroform layer.

-

Repeat the extraction of the aqueous layer with fresh chloroform two more times to maximize the recovery of the toxin.

-

-

Concentration:

-

Combine all chloroform extracts.

-

Evaporate the chloroform under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C. This will yield a crude, oily residue containing this compound.

-

Part 3: Purification of this compound

A simpler purification procedure can yield crystalline this compound without the need for chromatography.[4]

-

Crystallization from Acetone/Hexane:

-

Dissolve the crude toxin residue in a minimal volume of acetone.

-

Slowly add n-hexane while stirring until the solution becomes turbid.

-

Store the solution at 4°C overnight to allow for the formation of crystals.

-

Collect the crystals by filtration and wash with cold n-hexane.

-

This procedure can yield the major form of the toxin, this compound I, at over 80 mg per liter of culture fluid.[4]

-

Alternatively, for higher purity and separation of toxin analogs, High-Performance Liquid Chromatography (HPLC) is employed.[1][5]

-

Reverse-Phase HPLC:

-

Dissolve the crude extract in a suitable solvent, such as methanol or a mixture of acetonitrile and water.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

Perform the separation on a C18 reverse-phase column.

-

Elute the toxin using a gradient of acetonitrile in water (e.g., 0% to 60% acetonitrile).

-

Monitor the elution profile using a UV detector at approximately 210-220 nm.

-

Collect the fractions corresponding to the this compound peak.

-

-